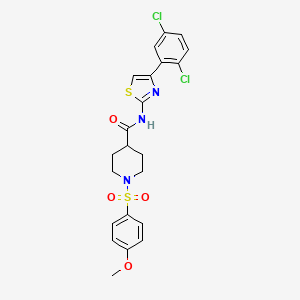
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21Cl2N3O4S2 and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to various biological activities. Its structure can be summarized as follows:
- Thiazole Ring : Contributes to anticancer properties.
- Piperidine : Enhances pharmacological activity.
- Sulfonamide Group : Involved in enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The biological activity is often assessed through cytotoxicity assays against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 10.10 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The compound has shown promising results in inducing apoptosis in cancer cells, which is attributed to its ability to modulate key apoptotic pathways. For instance, treatment with the compound resulted in an increased Bax/Bcl-2 ratio and elevated caspase 9 levels, indicating activation of apoptotic mechanisms .
Anticonvulsant Activity
The thiazole moiety has also been linked to anticonvulsant properties. A related study explored various thiazole-integrated compounds for their anticonvulsant effects. The findings suggest that structural modifications can enhance efficacy:
- Compound 1 : Displayed significant anticonvulsant activity by eliminating tonic extensor phases in animal models .
Research indicates that modifications to the thiazole structure can lead to enhanced therapeutic effects against seizures.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide group may inhibit certain enzymes involved in tumor progression.
- Receptor Modulation : The compound may interact with cellular receptors that regulate apoptosis and cell proliferation.
Study 1: Anticancer Efficacy
A study evaluated the effectiveness of the compound against MCF-7 and HepG2 cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis through modulation of the apoptotic pathway .
Study 2: Anticonvulsant Properties
In another investigation focusing on thiazole derivatives, the compound was tested for its ability to prevent seizures in rodent models. It demonstrated considerable efficacy comparable to standard anticonvulsant medications .
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)18-12-15(23)2-7-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMHDLSANITJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













